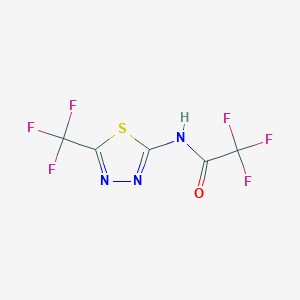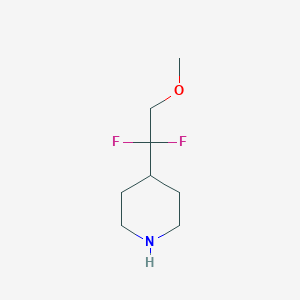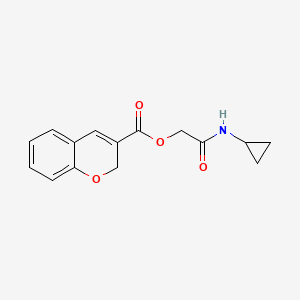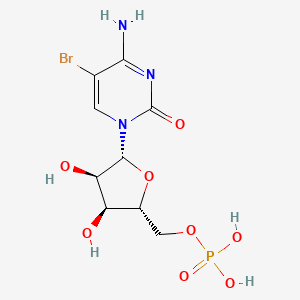
6-Bromothymidine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated pyrimidine ring, a hydroxytetrahydrofuran moiety, and a phosphate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the bromination of a suitable pyrimidine precursor, followed by the introduction of the hydroxytetrahydrofuran moiety through a series of nucleophilic substitution and protection-deprotection steps. The final step involves the phosphorylation of the hydroxyl group to yield the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes. Reduction : Reduction reactions can target the brominated pyrimidine ring, potentially yielding debrominated derivatives. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Biology : Its potential as a biochemical probe allows researchers to study various biological processes, including enzyme interactions and cellular signaling pathways. Medicine : The compound’s pharmacological properties are being explored for potential therapeutic applications, such as antiviral and anticancer agents. Industry : In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hydroxytetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Bromomethyl methyl ether: A brominated compound used in organic synthesis.
Uniqueness: : ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate stands out due to its combination of a brominated pyrimidine ring and a hydroxytetrahydrofuran moiety, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.
特性
CAS番号 |
189688-12-8 |
|---|---|
分子式 |
C10H14BrN2O8P |
分子量 |
401.10 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(6-bromo-5-methyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14BrN2O8P/c1-4-8(11)13(10(16)12-9(4)15)7-2-5(14)6(21-7)3-20-22(17,18)19/h5-7,14H,2-3H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
InChIキー |
ZYYRYDNOONSUIO-RRKCRQDMSA-N |
異性体SMILES |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)Br |
正規SMILES |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)

![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)

![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)





